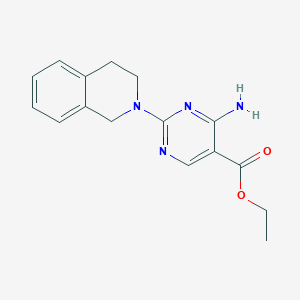

ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate

Description

Ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a fused dihydroisoquinoline moiety at position 2 and an ethyl carboxylate group at position 3.

Properties

IUPAC Name |

ethyl 4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-2-22-15(21)13-9-18-16(19-14(13)17)20-8-7-11-5-3-4-6-12(11)10-20/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHBKJZXVCFZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a β-keto ester, the pyrimidine ring can be constructed through a cyclization reaction.

Introduction of the Isoquinoline Moiety: The isoquinoline derivative can be introduced via a nucleophilic substitution reaction.

Amination and Esterification:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reduction reactions could target the pyrimidine ring or the ester group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

*Similarity scores calculated based on structural overlap with the target compound .

Key Structural Differences and Implications

Analogs with methylthio groups (e.g., CAS 211230-35-2) may exhibit improved metabolic stability due to sulfur’s resistance to oxidation, whereas the dihydroisoquinoline group could increase lipophilicity and affect bioavailability .

Position 4 Substituents: The amino group (-NH₂) in the target compound and CAS 776-53-4 is a hydrogen bond donor, critical for target binding.

Biological Activity Trends: Dihydropyrimidinones (e.g., analogs in ) demonstrate antihypertensive, antibacterial, and antitumor activities, suggesting that the target compound’s pyrimidine core and amino group may confer similar properties . The p-tolylamino group in CAS 903445-89-6 is associated with kinase inhibition, implying that substituent bulkiness and aromaticity at position 2 could influence target selectivity .

Biological Activity

Ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature and research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrimidine ring substituted with an amino group and a dihydroisoquinoline moiety, which are critical for its biological activity.

Biological Activity

1. Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer properties. A study demonstrated that similar pyrimidine derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cells by targeting key signaling pathways involved in tumor growth and survival .

2. Antiallergic Activity

A notable finding is the compound's potential as an antiallergic agent. Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related structure, was reported to be significantly more potent than disodium cromoglycate in rat models of passive cutaneous anaphylaxis (ED50 = 3 mg/kg) . This suggests that this compound may possess similar or enhanced antiallergic properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Pyrimidine Ring : Essential for interaction with biological targets.

- Amino Group : Contributes to the compound's solubility and receptor binding affinity.

- Dihydroisoquinoline Moiety : Influences the compound's pharmacokinetics and enhances its biological activity.

Table 1 summarizes key findings from various studies on related compounds:

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of pyrimidine derivatives against various cancer cell lines, ethyl 4-amino-2-(3,4-dihydroisoquinolin) demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The study highlighted the importance of further exploring this compound as a lead for anticancer drug development.

Case Study 2: Allergic Response Modulation

Another investigation focused on the antiallergic properties of structurally similar compounds. The results indicated that these compounds could inhibit histamine release from mast cells in vitro. This finding supports the hypothesis that ethyl 4-amino-2-(3,4-dihydroisoquinolin) may also modulate allergic responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.